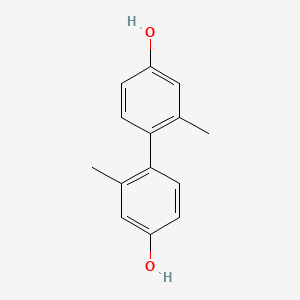

2,2'-Dimethyl-4,4'-biphenyldiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-2-methylphenyl)-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFQLBWTUKSJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399776 | |

| Record name | 2,2'-Dimethyl-4,4'-biphenyldiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59517-19-0 | |

| Record name | 2,2'-Dimethyl-4,4'-biphenyldiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as Monomers in Polymer Synthesis

2,2'-Dimethyl-4,4'-biphenyldiol serves as a critical building block for a range of polymers, including polyimides, liquid crystalline polymers (LCPs), polyamide-imides, and polyesters. The methyl groups in the 2 and 2' positions of the biphenyl (B1667301) structure create a twisted conformation, which disrupts chain packing and enhances the solubility of the resulting polymers, a crucial factor for processability.

Polyimide Architectures Incorporating 2,2'-Dimethyl-4,4'-biphenylene Moieties

Polyimides derived from monomers containing biphenylene (B1199973) units are renowned for their exceptional thermal and mechanical properties. The incorporation of the 2,2'-dimethyl-4,4'-biphenylene moiety, often through the use of a diamine derivative of this compound, further refines these properties for specialized applications.

Further strategies to lower the dielectric properties of polyimides include the introduction of fluorine-containing groups and silicon-containing moieties. For instance, polyimides synthesized from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) exhibit a low dielectric constant and low moisture absorption due to the high fluorine content. acs.org Similarly, the incorporation of silicon, such as in 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyl disiloxane (B77578) (DSX), can effectively lower the dielectric constant and loss. nih.gov Research has shown that polyimides containing a specific ratio of DSX and 4,4'-diaminodiphenyl ether (ODA) mixed with pyromellitic dianhydride (PMDA) can achieve a dielectric constant as low as 2.35 and a dielectric loss of 0.007. nih.gov

Introduction of bulky side groups, like tert-butyl groups, into the polyimide main chain also enhances the free volume, leading to a reduction in the dielectric constant. nih.gov Additionally, creating nanoporous structures within the polyimide film, for example by using polydimethylsiloxane (B3030410) (PDMS) which generates carbon dioxide during the chain reaction, can lower the dielectric constant to values around 2.58. mdpi.com

| Polyimide System | Strategy for Low Dielectric Properties | Dielectric Constant (Dk) | Dielectric Loss (Df) | Reference |

|---|---|---|---|---|

| DSX/ODA with PMDA (1:9 ratio) | Incorporation of silicon-containing moieties | 2.35 | 0.007 | nih.gov |

| PI with tert-butyl side chains | Introduction of bulky side groups | 2.90 | N/A | nih.gov |

| PI-PDMS copolymer | Formation of nanoporous film | 2.58 | N/A | mdpi.com |

| Fluorinated PI (6FDA/TFDB) | Incorporation of fluorine-containing groups | Low | N/A | titech.ac.jp |

The excellent dielectric properties, coupled with high thermal stability, make polyimides containing 2,2'-dimethyl-4,4'-biphenylene moieties highly suitable for advanced electronic components and telecommunication applications. titech.ac.jp These materials are used as interlayer dielectrics, buffer coatings, and passivation layers in the microelectronics industry. nih.gov In high-frequency applications, such as those in 5G technology, materials with low dielectric constant and loss are essential to prevent signal loss. nih.gov

Fluorinated polyimides, such as those derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), exhibit low optical loss, making them promising for optoelectronic components. titech.ac.jp The refractive index of these polyimides can be precisely controlled by copolymerization, which is a critical characteristic for applications in optical communication systems. titech.ac.jp

The properties of polyimides derived from biphenylene structures are also being explored for energy storage applications, specifically as separators in lithium-sulfur batteries. While detailed research findings on the direct use of this compound in this specific application are emerging, the inherent thermal stability and potential for controlled porosity in related polyimide systems make them attractive candidates. The separator in a battery plays a crucial role in preventing short circuits while allowing ion transport. Polyimides offer the mechanical strength and thermal resistance needed to withstand the harsh environment within a battery.

Liquid Crystalline Polymers (LCPs) Derived from Substituted Biphenyldiols

This compound and similar substituted biphenyldiols can be used to synthesize thermotropic liquid crystalline polymers (LCPs). wikipedia.org These polymers exhibit ordered structures in the melt phase, which can be retained upon cooling to form highly oriented, self-reinforced materials with exceptional mechanical properties. wikipedia.orgdtic.mil The rigid biphenyl unit acts as a mesogen, the part of the molecule that induces the liquid crystal phase.

By reacting biphenyl-based dihydroxy monomers with different dicarboxylic acids, such as succinic acid or terephthalic acid, liquid crystal polyesters can be prepared. semanticscholar.org These materials can exhibit smectic phases and possess high intrinsic thermal conductivities, with values exceeding 0.50 W/(m·K) when oriented. semanticscholar.org The introduction of flexible chains into biphenyl-based liquid crystal epoxy monomers can lead to the formation of a nematic liquid crystal phase upon curing. bohrium.com These LCPs find use in applications requiring high strength and stiffness, such as in electronics and as high-performance fibers.

Synthesis and Characterization of Polyamide-Imides and Polyesters

Beyond polyimides and LCPs, this compound is a precursor for other high-performance polymers like polyamide-imides and polyesters.

Polyamide-imides combine the excellent thermal stability and chemical resistance of polyimides with the processability of polyamides. The incorporation of the 2,2'-dimethyl-4,4'-biphenylene unit can enhance the solubility and modify the mechanical properties of the resulting polymer.

Polyesters synthesized from this compound and various dicarboxylic acids or their derivatives exhibit high glass transition temperatures and thermal stability. For example, aromatic polyesters containing biphenyl side groups have been synthesized with glass transition temperatures ranging from 198–256°C and initial degradation temperatures between 444–481°C. scilit.com These polyesters are often amorphous and soluble in a range of organic solvents, allowing for the casting of tough, transparent, and flexible films. scilit.com Bio-based polyesters can also be synthesized using aromatic diols, including those derived from biphenyl structures, through enzymatic polymerization, offering a more sustainable route to these high-performance materials. whiterose.ac.ukbioplasticsnews.com

| Polymer Type | Monomers | Key Properties | Reference |

|---|---|---|---|

| Aromatic Polyester | 1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane (B1197151) (BBHPE) and terephthaloyl chloride/isophthaloyl chloride | Tg: 198–256°C, Td: 444–481°C, Amorphous, Soluble in organic solvents | scilit.com |

| Liquid Crystal Polyester | Biphenyl-based dihydroxy monomer and various dicarboxylic acids | Smectic liquid crystal phase, High thermal conductivity (>0.50 W/(m·K)) | semanticscholar.org |

| Biphenyl Polyester | Methylated dialkoxydivanillic acid and cyclic diols | Tg: 58-134°C, Some semi-crystalline with Tm up to 220°C | researchgate.net |

| Bio-based Aromatic-Aliphatic Polyester | Aromatic diols and aliphatic diesters (e.g., dimethyl adipate) | Number average molecular weights: 3000-5000 Da, Isolated yields: 67-90% | bioplasticsnews.com |

Formation of Ordered Network Polymers via Photopolymerization

The creation of ordered network polymers through photopolymerization is a key area where bifunctional monomers like this compound can play a crucial role. Photopolymerization allows for the rapid, spatially controlled formation of crosslinked polymer networks. The rigid biphenyl structure of this diol can be leveraged to introduce liquid crystalline phases in the prepolymer mixture, which can then be locked in place by the photopolymerization process, leading to highly ordered, anisotropic network polymers.

While specific research detailing the use of this compound in photopolymerizable liquid crystal formulations is not extensively documented in publicly available literature, the principles of forming such networks are well-established. The hydroxyl groups of the diol can be functionalized with photoreactive groups, such as acrylates or methacrylates. These functionalized monomers, when mixed with a suitable photoinitiator and potentially other liquid crystalline molecules, can be aligned and then rapidly cured using UV light to form a stable, ordered network. The resulting polymers would be expected to exhibit unique optical and mechanical properties due to their organized molecular structure.

Design of Copolymers and Blends for Tuned Macromolecular Properties

The incorporation of this compound into copolymers and polymer blends offers a powerful strategy for tuning the final properties of the material. Its rigid structure can enhance the glass transition temperature (Tg), improve mechanical strength, and increase the thermal stability of various polymer systems.

For instance, this compound can be used as a comonomer in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK) or other poly(arylene ether)s. The introduction of the non-coplanar biphenyl unit with methyl substituents can disrupt chain packing, leading to amorphous polymers with improved solubility in organic solvents, which facilitates processing. At the same time, the inherent rigidity of the biphenyl unit contributes to maintaining a high glass transition temperature and good mechanical properties.

In the realm of polymer blends, this compound or its derivatives can act as compatibilizers or property modifiers. The hydroxyl groups can form hydrogen bonds with other polymers containing suitable functional groups (e.g., polyamides, polyesters), improving the miscibility and interfacial adhesion in otherwise immiscible blends.

| Polymer System | Potential Role of this compound | Expected Property Enhancement |

| Poly(arylene ether)s | Comonomer | Increased Tg, improved solubility, good thermal stability |

| Polyesters | Comonomer | Enhanced rigidity, higher thermal stability |

| Polycarbonates | Comonomer | Improved mechanical strength, higher Tg |

| Polymer Blends | Compatibilizer/Modifier | Improved miscibility, enhanced interfacial adhesion |

Development of Functional Materials and Devices

Beyond structural applications in high-performance polymers, the electronic and optical properties of the biphenyl core in this compound make it an attractive building block for functional organic materials and devices.

Biphenyldiol Derivatives as Hole Transport Layers in Organic Photovoltaics (Solar Cells)

In the field of organic photovoltaics (OPVs), hole transport layers (HTLs) are crucial for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode. The ideal HTL should possess appropriate energy levels (HOMO and LUMO) to facilitate this process, high hole mobility, and good film-forming properties.

While specific research on this compound derivatives as primary HTLs is limited, the biphenyl moiety is a common component in many successful hole-transporting materials. The rigid biphenyl core can promote intermolecular π-π stacking, which is beneficial for charge transport. By chemically modifying the hydroxyl groups with electron-donating moieties, it is possible to tune the HOMO level of the resulting molecule to better align with the energy levels of the photoactive layer in a solar cell. The methyl groups can influence the morphology and solubility of the material. Theoretical studies and the development of new hole transport materials based on other biphenyl derivatives suggest that appropriately functionalized this compound molecules could be promising candidates for efficient and stable HTLs in perovskite and organic solar cells. nih.gov

Application in Electrochemiluminescence (ECL) Systems and Coordinative Dyes

Electrochemiluminescence (ECL) is a process where light is generated from electrochemically produced reactants. It has significant applications in bioassays and diagnostics. The biphenyl unit can serve as a core for ligands in metal complexes that exhibit ECL. A related compound, 4,4'-Dimethyl-2,2'-bipyridyl, which shares the dimethylated biphenyl-like core, is known to be used in fabricating ECL materials. mdpi.com It enhances ECL intensity due to the donor ability of the α-diimine ligands. mdpi.com This suggests that derivatives of this compound, when functionalized to create suitable ligands, could be incorporated into metal complexes (e.g., with ruthenium or iridium) to develop new ECL systems. The electronic properties of the biphenyl core and the influence of the methyl groups could be used to tune the emission wavelength and efficiency of the ECL process.

Similarly, in the area of coordinative dyes for applications like dye-sensitized solar cells (DSSCs), ligands based on biphenyl structures are common. The hydroxyl groups of this compound provide a handle for synthesizing ligands that can coordinate with metal centers. The resulting metal complexes could function as sensitizer (B1316253) dyes, absorbing light and injecting electrons into a semiconductor, a key process in DSSCs.

Use in Sensors and Other Electronic Materials

The development of chemical sensors often relies on host-guest chemistry, where a receptor molecule selectively binds to a specific analyte, leading to a detectable signal. The rigid cavity-like structure that can be formed by derivatives of this compound makes it a potential candidate for the development of chemosensors. By functionalizing the hydroxyl groups with chromophores or fluorophores, it may be possible to design sensors where the binding of an analyte to the biphenyl-based receptor induces a change in the optical or electronic properties of the system.

Furthermore, the dielectric properties and thermal stability of polymers derived from this compound make them suitable for use as electronic materials. For example, epoxy resins based on biphenyl structures exhibit excellent heat resistance and electrical insulation properties, making them valuable for electronic packaging. sinocurechem.com Polyimides and other high-performance polymers derived from this diol could find applications as substrates for flexible electronics or as insulating layers in microelectronic devices.

Coordination Chemistry and Ligand Design with Biphenyldiol Scaffolds

Design and Synthesis of Schiff Base Ligands from Diamine Precursors of 2,2'-Dimethyl-4,4'-biphenyldiol.researchgate.net

Schiff base ligands are a significant class of compounds in coordination chemistry, typically synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. sapub.orgnih.govmdpi.comresearchgate.netsbmu.ac.irmdpi.com In the context of the this compound scaffold, the corresponding diamine precursor, 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, is a key starting material.

The synthesis of Schiff base ligands from this diamine precursor generally involves the reaction of 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diamine with two equivalents of a suitable salicylaldehyde (B1680747) derivative. researchgate.netnih.gov This condensation reaction results in the formation of tetradentate Schiff base ligands with an N2O2 donor set, capable of coordinating to a variety of metal ions. sapub.orgsbmu.ac.ir The reaction is often carried out in an alcoholic solvent and may be catalyzed by a small amount of acid or base.

For instance, new symmetrical Schiff bases have been synthesized by reacting 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl (B1624425) with substituted salicylaldehydes. researchgate.net These ligands can then be reacted with metal acetates, such as those of copper, iron, and zinc, to produce the corresponding metal complexes. researchgate.net The resulting complexes can be characterized by various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectroscopy, as well as elemental analysis. researchgate.net

The general synthetic route for these Schiff base ligands is depicted below:

Table 1: Examples of Synthesized Schiff Base Ligands and their Precursors

| Diamine Precursor | Aldehyde Precursor | Resulting Schiff Base Ligand |

| 2,2'-Diamino-4,4'-dimethyl-1,1'-biphenyl | 5-tert-butyl-salicylaldehyde | 2,2'-bis(5-tert-butyl-salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

| 2,2'-Diamino-4,4'-dimethyl-1,1'-biphenyl | 3,5-dinitro-salicylaldehyde | 2,2'-bis(3,5-dinitro-salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

| 2,2'-Diamino-4,4'-dimethyl-1,1'-biphenyl | 3,5-dibromo-salicylaldehyde | 2,2'-bis(3,5-dibromo-salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

| 2,2'-Diamino-4,4'-dimethyl-1,1'-biphenyl | 3-tert-butyl-salicylaldehyde | 2,2'-bis(3-tert-butyl-salicylideneamino)-4,4'-dimethyl-1,1'-biphenyl |

Construction of Bipyridyl Ligands and their Organometallic Complexes.mdpi.comnih.govresearchgate.net

Bipyridyl ligands are another important class of chelating agents in coordination chemistry, and the this compound scaffold can be utilized to construct novel bipyridyl ligands. The synthesis of these ligands can start from 4,4'-dimethyl-2,2'-bipyridine (B75555), which can be prepared from 4-methylpyridine (B42270) using a Pd/C catalyst. researchgate.net

Further functionalization of 4,4'-dimethyl-2,2'-bipyridine can lead to a variety of substituted bipyridyl ligands. researchgate.net These ligands can then be used to form organometallic complexes with various transition metals. For instance, tungsten complexes of the type [W(CN)6(XMebpy)]2−, where XMebpy is a dimethyl-substituted 2,2'-bipyridine, have been synthesized and characterized. mdpi.comresearchgate.net The incorporation of methyl substituents on the bipyridine ligand influences the electronic and steric properties of the resulting complexes. mdpi.com

The general approach to forming organometallic complexes involves reacting the bipyridyl ligand with a suitable metal precursor. The resulting complexes can exhibit interesting photophysical and electrochemical properties, making them relevant for applications in areas such as dye-sensitized solar cells and electrochemiluminescence. The synthesis of new metal-organic frameworks based on Mn(II) and 2,2'-bithiophen-5,5'-dicarboxylate with various chelating N-donor ligands, including 4,4'-dimethyl-2,2'-bipyridyl, has also been reported. nih.gov

Table 2: Examples of Organometallic Complexes with Bipyridyl Ligands Derived from this compound Precursors

| Bipyridyl Ligand | Metal Ion | Complex Formula |

| 4,4'-dimethyl-2,2'-bipyridine | Tungsten(IV) | [W(CN)6(4,4'-Mebpy)]2− |

| 5,5'-dimethyl-2,2'-bipyridine | Tungsten(IV) | [W(CN)6(5,5'-Mebpy)]2− |

| 4,4'-dimethyl-2,2'-bipyridine | Manganese(II) | [Mn(btdc)(4,4'-dmbpy)] |

Enantioselective Catalysis Employing Chiral Biphenyldiol-Based Ligands.chemrxiv.orgnih.govchemrxiv.org

The inherent chirality of atropisomeric 2,2'-disubstituted biphenyls makes them excellent scaffolds for the design of chiral ligands for enantioselective catalysis. chemrxiv.orgnih.govchemrxiv.org The this compound framework can be resolved into its enantiomers, which can then be used to synthesize a variety of chiral ligands, including phosphines, phosphoramidites, and diols. chemrxiv.orgnih.govchemrxiv.org

These chiral ligands, when complexed with a suitable metal, can catalyze a wide range of asymmetric reactions with high enantioselectivity. chemrxiv.orgnih.govchemrxiv.org The steric and electronic properties of the biphenyldiol ligand can be fine-tuned by modifying the substituents at various positions on the biphenyl (B1667301) rings, allowing for the optimization of the catalyst for a specific reaction. chemrxiv.orgnih.govchemrxiv.org

For example, chiral biphenyldiol ligands have been successfully employed in the enantioselective addition of diethylzinc (B1219324) to aldehydes, providing chiral secondary alcohols with high enantiomeric excess. chemrxiv.orgnih.gov In these reactions, the chiral ligand, in conjunction with a titanium(IV) isopropoxide catalyst, creates a chiral environment around the reactive center, leading to the preferential formation of one enantiomer of the product. chemrxiv.orgnih.gov

Furthermore, chiral phosphoramidite (B1245037) ligands derived from biphenyldiols have been used in palladium-catalyzed asymmetric cycloaddition reactions. chemrxiv.orgnih.gov The development of these adjustable axially chiral biphenyl ligands and catalysts opens up new avenues for the efficient synthesis of enantiomerically pure compounds. chemrxiv.orgnih.govchemrxiv.org

Table 3: Applications of Chiral Biphenyldiol-Based Ligands in Enantioselective Catalysis

| Reaction Type | Chiral Ligand Type | Metal Catalyst | Product Type | Reference |

| Addition of diethylzinc to aldehydes | Chiral biphenyldiol | Ti(O-i-Pr)4 | Chiral secondary alcohols | chemrxiv.orgnih.gov |

| Addition of alkynes to aldehydes | Chiral biphenyldiol | ZnMe2 / Ti(O-i-Pr)4 | Chiral propargylic alcohols | chemrxiv.orgnih.gov |

| [4+2] Cycloaddition | Chiral phosphoramidite | Palladium | Chiral heterocyclic compounds | chemrxiv.orgnih.gov |

| C-H Arylation | Chiral phosphine-carboxylate | Palladium | Chiral biaryls | acs.orgacs.org |

Integration of Biphenyldiol Scaffolds into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).rawdatalibrary.netfrontiersin.orgrsc.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties, making them attractive for applications in gas storage, separation, and catalysis. nih.govfrontiersin.orgrsc.orgnih.gov The this compound scaffold, particularly in its dicarboxylic acid form (2,2'-dimethyl-4,4'-biphenyldicarboxylic acid), can serve as a rigid and geometrically well-defined linker for the construction of these frameworks. rawdatalibrary.netrsc.org

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker. rawdatalibrary.netrsc.org In the case of 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid, several MOFs have been synthesized with various metal ions, including nickel(II) and cadmium(II). rawdatalibrary.net The resulting frameworks can exhibit different topologies and dimensionalities, from 2D layers to complex 3D networks. rawdatalibrary.netrsc.org For instance, a nickel-based MOF with this linker forms a 2D sql topological network, while a cadmium-based MOF with the same linker and a co-ligand forms a 3D framework. rawdatalibrary.net

Similarly, the principles of reticular chemistry can be applied to construct COFs using derivatives of this compound. COF synthesis often involves the self-condensation of suitable monomers or the co-condensation of different building blocks to form a porous, crystalline network held together by strong covalent bonds. rsc.orgnih.gov The rigid and directional nature of the biphenyldiol scaffold makes it an excellent candidate for the design of highly ordered and porous COFs.

Table 4: Examples of MOFs constructed using 2,2'-Dimethyl-4,4'-biphenyldicarboxylic Acid

| Metal Ion | Co-ligand | MOF Formula | Framework Topology | Reference |

| Nickel(II) | N,N-dimethylformamide | [Ni(L)(μ2-H2O)(DMF)(H2O)]·0.5H2O | 2D sql | rawdatalibrary.net |

| Cadmium(II) | 1,2,4-triazole (B32235) | [Cd2.5(L)(trz)3(H2O)2]·2.5DMF | 3D flu | rawdatalibrary.net |

| Manganese(II) | N,N-dimethylformamide | [MnL(DMF)]n | 3D sra | rsc.org |

| Nickel(II) | N,N-dimethylformamide | [NiL(H2O)2(DMF)]n | 2D sql | rsc.org |

| Copper(II) | - | [Cu2L2(H2O)2]·6H2O·2DMF | 3D lvt | rsc.org |

| Cadmium(II) | - | Na2(Me2NH2)4[Cd7L10]·9H2O·17Me2NH·2DMF | 3D/3D hetero-interpenetrated | rsc.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Molecular Conformation and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for studying the geometry and electronic properties of molecules like 2,2'-Dimethyl-4,4'-biphenyldiol. A key structural feature of biphenyl (B1667301) derivatives is the torsional or dihedral angle between the two aromatic rings. This angle is determined by a delicate balance between the steric hindrance of substituents at the ortho positions and the electronic effects of π-conjugation, which favors planarity. westmont.edu

For this compound, the methyl groups at the 2 and 2' positions introduce significant steric repulsion, forcing the phenyl rings to twist out of plane. Computational studies on similarly substituted biphenyls have shown that methods like DFT, using functionals such as B3LYP, are effective at predicting these geometries and the associated rotational energy barriers. researchgate.netrsc.org High-level ab initio calculations can further refine these predictions. acs.org The goal of these calculations is to locate the minimum energy conformation (the most stable shape of the molecule) and to determine the energy required to rotate around the central carbon-carbon bond.

The electronic structure can also be thoroughly analyzed. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. bohrium.commdpi.com For this diol, the HOMO is expected to be localized on the electron-rich phenol (B47542) rings, while the LUMO would represent the lowest energy region to accept an electron.

Illustrative Data from Quantum Chemical Calculations

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| Optimized Dihedral Angle (C-C-C-C) | ~60° - 85° | Defines the most stable 3D conformation, influenced by steric hindrance from methyl groups. researchgate.net |

| Rotational Barrier (at 0°/planar) | High | The energy cost to make the molecule planar, indicating severe steric clash between ortho-methyl groups. rsc.org |

| Rotational Barrier (at 90°/perpendicular) | Low | The energy cost to make the rings perpendicular; typically a lower barrier than the planar conformation for ortho-substituted biphenyls. nih.gov |

| HOMO Energy | -5.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and nucleophilic character. mdpi.com |

| LUMO Energy | -1.0 eV | Indicates the energy of the lowest available orbital for an incoming electron; related to electron affinity. mdpi.com |

| HOMO-LUMO Gap | 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reaction Mechanisms

To study chemical reactions involving this compound in a realistic environment, such as in solution or within an enzyme, combined Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are employed. nih.gov This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events, which is computationally prohibitive for large systems using pure quantum mechanics.

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, where the reaction occurs (e.g., one of the hydroxyl groups of the diol and a reactant), is treated with a high-level QM method. The surrounding environment, such as solvent molecules or protein residues, is treated with a less computationally expensive MM force field. chemrxiv.orgresearchgate.net This method provides a balance between accuracy and computational feasibility.

For this compound, QM/MM simulations could be used to investigate various reaction mechanisms, such as its oxidation to the corresponding quinone or its role as a nucleophile. The simulations would model the entire reaction pathway, identifying transition states and calculating activation energies, thereby providing detailed mechanistic insights that include the explicit effect of the environment. nih.govrsc.org

Hypothetical QM/MM Simulation Results for Oxidation

| Reaction Environment | Calculated Activation Free Energy (ΔG‡) | Interpretation |

|---|---|---|

| Gas Phase | ~25 kcal/mol | Represents the intrinsic reactivity of the molecule without environmental effects. |

| Aqueous Solution | ~20 kcal/mol | A lower barrier suggests that solvation by water stabilizes the transition state, potentially through hydrogen bonding, thus accelerating the reaction. nih.gov |

Computational Prediction and Validation of Structure-Reactivity Relationships

Computational methods are pivotal in establishing structure-reactivity relationships, which explain how a molecule's structure dictates its chemical behavior. For this compound, DFT calculations can yield several electronic descriptors that predict its reactivity.

One of the most powerful tools is the Molecular Electrostatic Potential (MESP) surface. The MESP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. bohrium.com For the title compound, the MESP would show negative potential around the oxygen atoms of the hydroxyl groups, confirming their role as primary sites for hydrogen bonding and reaction with electrophiles.

Other calculated descriptors, known as global reactivity descriptors, quantify reactivity. These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which describes the ability of a molecule to accept electrons. mdpi.com By calculating these parameters, one can computationally predict and validate how the molecule will behave in different chemical reactions.

Key Computational Descriptors for Reactivity

| Descriptor | Definition | Predicted Reactivity Insight for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localization on the phenyl rings indicates these are the primary sites of electron donation (e.g., in electrophilic aromatic substitution). bohrium.com |

| MESP | Molecular Electrostatic Potential | Negative potential near hydroxyl oxygens identifies them as sites for hydrogen bond donation and nucleophilic attack. bohrium.com |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | A moderate value would suggest the molecule is reactive but not unstable. mdpi.com |

| Electrophilicity Index (ω) | Propensity to accept electrons | A low value would indicate the molecule is more likely to act as a nucleophile (electron donor) than an electrophile. mdpi.com |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system, providing a dynamic picture of intermolecular interactions in condensed phases (liquids or solids). mdpi.com An MD simulation calculates the trajectories of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of processes like self-assembly, solvation, and hydrogen bonding. nih.govdovepress.com

For this compound, MD simulations could be used to understand how multiple molecules interact with each other in a pure liquid or solid state, or how a single molecule is solvated by a solvent like water. The analysis of these simulations can reveal crucial information about the structure and stability of the condensed phase.

Key analyses include the Radial Distribution Function (RDF) and hydrogen bond analysis. The RDF, g(r), describes the probability of finding another atom at a certain distance from a reference atom, revealing the structure of solvation shells. arxiv.org Hydrogen bond analysis can quantify the number and lifetime of hydrogen bonds formed between the diol's hydroxyl groups and surrounding solvent molecules, which is critical for understanding its solubility and interaction profile. dovepress.com

Typical Outputs from an MD Simulation in Water

| Analysis | Illustrative Finding | Interpretation |

|---|---|---|

| Radial Distribution Function (RDF) | Sharp peak in O(diol)-H(water) RDF at ~1.8 Å | Indicates a well-defined first solvation shell with strong hydrogen bonding between the diol's oxygen and water's hydrogen. arxiv.org |

| Hydrogen Bond Analysis | Average of 2-3 hydrogen bonds per diol molecule | Quantifies the extent of interaction with the solvent, explaining its solubility and thermodynamic properties in water. dovepress.com |

| Solvent Accessible Surface Area (SASA) | Calculation of the surface area exposed to solvent | Provides insight into the hydrophobic/hydrophilic character of different parts of the molecule in solution. |

Mechanistic Investigations and Reaction Pathway Analysis

Exploration of Radical Intermediates in Oxidative Coupling Reactions

The formation of 2,2'-Dimethyl-4,4'-biphenyldiol and its derivatives through oxidative coupling reactions is widely believed to proceed via radical intermediates. The mechanism often involves the initial oxidation of a phenol (B47542) to a phenoxyl radical. These radicals can then couple in various ways to form biphenyl (B1667301) structures.

In the oxidative coupling of phenols, the generation of a cationic radical intermediate is a critical step. acs.org The oxidation potential of the starting phenol plays a significant role; for instance, phenols with an oxidation potential up to 0.7 V react satisfactorily to form the corresponding cationic phenolic radical intermediate. acs.org If the oxidation potential is higher, the substrate may not be oxidized and thus fail to participate in the reaction. acs.org Spectroscopic studies, such as UV-vis spectroscopy, have provided evidence for the formation of these cationic intermediates, showing intense absorption bands in the visible region during the reaction. acs.org

The coupling of these radical intermediates is a key determinant of the final product. For instance, the oxidative coupling of p-cresol (B1678582) using reagents like ferric chloride (FeCl₃) in nitromethane (B149229) is known to produce the corresponding dimer, 2,2'-dihydroxy-5,5'-dimethylbiphenyl. mdpi.com The mechanism involves the formation of phenoxyl radicals which then undergo ortho-ortho coupling. mdpi.com

Different oxidizing agents can be employed, each influencing the reaction pathway. Potassium ferricyanide (B76249) and iron (III) chloride hexahydrate are common oxidants used in the synthesis of substituted biphenyldiols. jraic.com The choice of oxidant can affect the formation of side products. For example, with potassium ferricyanide, the formation of quinol esters has been observed as a side reaction. jraic.com

The table below summarizes the effect of different oxidants on the yield of biphenyl derivatives.

| Oxidant | Substrate | Product | Yield (%) | Reference |

| FeCl₃·6H₂O | 2,6-dimethylphenol | 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol | 39 | jraic.com |

| Potassium ferricyanide | 2,6-disubstituted phenols | Quinol esters (side product) | - | jraic.com |

| AlCl₃/FeCl₃ | 4-methylphenol | 2,2'-dihydroxy-5,5'-dimethylbiphenyl | - | mdpi.com |

Detailed Analysis of Nucleophilic Substitution and Condensation Reactions

This compound and related biphenol structures can participate in nucleophilic substitution and condensation reactions, leading to a variety of derivatives. These reactions are fundamental to the synthesis of polymers and other complex molecules.

Nucleophilic substitution reactions have been studied on cyclotriphosphazenes containing 2,2'-dioxybiphenyl units. tubitak.gov.tr For example, the reaction of mono- and bis-spiro-2,2'-dioxybiphenyl cyclotriphosphazenes with nucleophiles like cyclopropanemethylamine (B123190) and aniline, in the presence of a base such as trimethylamine, yields novel substituted cyclotriphosphazene (B1200923) derivatives. tubitak.gov.tr The structures of these products have been confirmed using various spectroscopic techniques and, in some cases, single-crystal X-ray crystallography. tubitak.gov.tr

Condensation reactions involving biphenyl-like structures are also prevalent. For instance, the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione is a common method for preparing xanthene derivatives. researchgate.net While not directly involving this compound, the principles of these condensation reactions, often catalyzed by acids or bases, are applicable to similar phenolic compounds. researchgate.net In some cases, these reactions can proceed without a catalyst under solvent-free conditions. researchgate.net

A study on the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) revealed the formation of various products depending on the reaction conditions. mdpi.com This highlights the complexity of condensation reactions and the potential for multiple reaction pathways. mdpi.com

Influence of Catalysts and Reaction Conditions on Product Selectivity and Yield

The choice of catalyst and reaction conditions, such as temperature, solvent, and reaction time, has a profound impact on the selectivity and yield of products in the synthesis of this compound and its analogs.

In oxidative coupling reactions, the catalyst system is crucial. Copper-catalyzed oxidative coupling of 2,6-dimethylphenol, for example, is a well-known process for producing poly(1,4-phenylene ether), but its mechanism is still debated, with evidence supporting both radical and ionic pathways. academie-sciences.fr The nature of the copper catalyst and the presence of co-ligands can steer the reaction towards the desired product. academie-sciences.fr

The use of ionic salts as additives can also influence the reaction outcome. In the oxidative cross-coupling of two different phenols, the addition of a salt like Bu₄N⁺·I⁻ can stabilize cationic radical intermediates, potentially increasing the yield of the cross-coupling product. acs.org

Reaction conditions such as temperature and time are also critical parameters. In the synthesis of substituted 2,2'-biphenyldiols using FeCl₃·6H₂O as the oxidant, the reaction is typically stirred at temperatures between 40–80 °C for 2.5 hours. jraic.com In contrast, when using potassium ferricyanide, the reaction may be conducted at room temperature for 15 hours. jraic.com

The following table illustrates the influence of reaction conditions on the synthesis of biphenyl compounds.

| Catalyst/Reagent | Substrate(s) | Conditions | Product | Yield (%) | Reference |

| FeCl₃·6H₂O | 2,6-dimethylphenol | 40–80 °C, 2.5 h | 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol | 39 | jraic.com |

| Potassium ferricyanide | 2,4-disubstituted phenols | Room temp, 15 h | Substituted 2,2'-biphenyldiols | - | jraic.com |

| K₂S₂O₈ / Bu₄N⁺·I⁻ | 2-methoxy-4-methylphenol & 3,4-dimethylphenol | Room temp | Cross-coupling product | 23 | acs.org |

| Nickel(0) (in situ generated) | Aryl sulfonates | Room temp, 24 h | Dimerized aryl product | 68.8 | protocols.io |

These examples underscore the necessity of carefully controlling catalytic systems and reaction parameters to achieve desired product selectivity and high yields in the synthesis of this compound and related compounds.

Derivatives, Modifications, and Structure Property Relationships

Synthesis and Characterization of Aminated Biphenyl (B1667301) Analogues (e.g., 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine)

The aminated analogue, 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, also known as m-tolidine, is a significant derivative. stereoelectronics.orgossila.comcymitquimica.com This rigid diamine building block is crucial for the synthesis of high-performance polymers and functional materials. ossila.com While direct amination of 2,2'-dimethyl-4,4'-biphenyldiol is a challenging transformation, the diamine is typically synthesized through other routes, such as the reductive coupling of appropriate nitroaromatic precursors.

2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine is a solid at room temperature and is characterized by its specific spectroscopic data. rsc.org It serves as a monomer for creating polyimides with low dielectric constants and minimal dielectric loss, which are valuable for applications in telecommunications requiring high-speed signal transmission and reduced signal loss. ossila.com The presence of the methyl groups ortho to the biphenyl linkage forces a twisted conformation, which increases the intermolecular spacing and reduces the effective number of dipole moments. ossila.com Furthermore, this diamine is employed in the synthesis of enamines for use as p-type semiconductor materials in the hole transport layers of solar cells. ossila.com

Table 1: Physicochemical Properties of 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine

| Property | Value | Reference |

| CAS Number | 84-67-3 | ossila.com |

| Molecular Formula | C₁₄H₁₆N₂ | ossila.com |

| Molecular Weight | 212.29 g/mol | ossila.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | >99% | ossila.com |

| Synonyms | m-Tolidine, 2,2'-Dimethylbenzidine | ossila.com |

The characterization of 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diamine and its dihydrochloride (B599025) salt has been thoroughly documented. nih.govnih.gov Spectroscopic techniques such as ¹H and ¹³C NMR are used to confirm its structure. rsc.org

Carboxylic Acid Derivatives as Linkers in Supramolecular Architectures

The corresponding dicarboxylic acid derivative, 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid, is a key component in the construction of supramolecular structures like metal-organic frameworks (MOFs). rawdatalibrary.net These frameworks are crystalline materials with porous structures, assembled from metal ions or clusters and organic linkers. The geometry and functionality of the linker molecule dictate the topology and properties of the resulting MOF.

The synthesis of 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid can be achieved through the oxidation of the corresponding dimethyl precursor, 4,4'-dimethyl-2,2'-dimethylbiphenyl. google.com This dicarboxylic acid has been successfully employed as a linker to build MOFs with various metal ions. For example, two MOFs, one with Ni(II) and another with Cd(II), have been synthesized using this linker. rawdatalibrary.net The Ni(II) MOF forms a 2D network, while the Cd(II) framework, incorporating 1,2,4-triazole (B32235) as a co-ligand, results in a 3D structure. rawdatalibrary.net The thermal stability of these materials has been investigated, showing they are stable at elevated temperatures. rawdatalibrary.net

A closely related derivative, 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid, has also been used to create a series of novel MOFs with Mn(II), Ni(II), Cu(II), and Cd(II). rsc.org The resulting frameworks exhibit diverse topologies and properties, including selective gas adsorption and nonlinear optical activity, highlighting how modifications to the biphenyl core can tune the functionality of the resulting materials. rsc.org

Table 2: Examples of MOFs constructed with 2,2'-Dimethyl-4,4'-biphenyldicarboxylic Acid Derivatives

| MOF Formula | Metal Ion | Linker | Dimensionality | Reference |

| [Ni(μ₂-H₂O)(L)(DMF)(H₂O)]·0.5H₂O | Ni(II) | 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid | 2D | rawdatalibrary.net |

| [Cd₂.₅(L)(trz)₃(H₂O)₂]·2.5DMF | Cd(II) | 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid | 3D | rawdatalibrary.net |

| [MnL(DMF)]n | Mn(II) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | 3D | rsc.org |

| [Cu₂L₂(H₂O)₂]·6H₂O·2DMF | Cu(II) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | 3D | rsc.org |

Systematic Investigation of Steric and Electronic Effects of Substituents on the Biphenyl Core

The properties of biphenyl compounds are highly dependent on the nature and position of substituents on the aromatic rings. The methyl groups at the 2 and 2' positions of this compound exert significant steric and electronic effects.

Steric Effects: The primary steric effect of the ortho-methyl groups is to hinder free rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation leads to a non-planar, or twisted, conformation of the biphenyl core, which is a key factor in the emergence of atropisomerism (discussed in the next section). This steric hindrance is also responsible for the increased intermolecular spacing in polymers derived from its aminated analogue, leading to lower dielectric constants. ossila.com

Electronic Effects: The methyl groups are weakly electron-donating through an inductive effect. A theoretical study using Density Functional Theory (DFT) on substituted biphenyls showed that the addition of methyl subgroups influences the electronic properties such as the energy gap, Fermi level, and electrochemical hardness. researchgate.net While the total energy was found to be more dependent on the number of substituents rather than their position, the electronic properties are indeed modulated by the presence of the methyl groups. researchgate.net These electronic modifications, combined with the steric effects, influence the reactivity and photophysical properties of the molecule and its derivatives. nih.gov For instance, in metal complexes, both steric and electronic factors of the ligands determine the coordination environment of the metal center and the final structure of the complex. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of 2,2'-dimethyl-4,4'-biphenyldiol in synthetic chemistry research?

- Methodological Answer: Utilize high-performance liquid chromatography (HPLC) to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) can verify molecular weight (122.1644 g/mol for the core biphenyldiol structure) and detect impurities . For thermal stability analysis, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) should be employed, referencing thermodynamic data such as phase transition enthalpies and Antoine equation parameters for vapor pressure modeling .

Q. How should researchers design in vivo toxicity studies for this compound based on existing data from structural analogues?

- Methodological Answer: Adapt protocols from rat toxicity studies of 4,4'-biphenyldiol, which used oral administration at doses ranging from 8–200 mg/kg. Key endpoints include organ weight changes (e.g., brain, liver), urinalysis (protein, glucose, occult blood), and reproductive/developmental effects (e.g., pup mortality, estrous cycle disruptions) . Include satellite groups for recovery assessments and use vehicle controls (e.g., 0.5% CMC solution) to isolate compound-specific effects .

Q. What spectroscopic techniques are optimal for analyzing the solvatochromic behavior of this compound in different solvents?

- Methodological Answer: Employ UV/Vis absorption and steady-state fluorescence spectroscopy to monitor shifts in λmax across polar protic (e.g., methanol) and aprotic solvents (e.g., acetonitrile). Time-resolved fluorescence measurements can quantify excited-state lifetimes, which are influenced by intramolecular hydrogen bonding and solvent polarity . Compare results to non-methylated 2,2'-biphenyldiol to assess steric effects of methyl groups .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the proton-transfer kinetics and photophysical properties of this compound compared to its non-methylated counterpart?

- Methodological Answer: Conduct laser flash photolysis (LFP) at 248 nm to characterize triplet-state dynamics and photoionization yields. The methyl groups may sterically hinder intramolecular hydrogen bonding, altering proton-transfer pathways. Compare transient absorption spectra with 4,4'-biphenyldiol, which exhibits biphotonic ionization, versus monophotonic mechanisms in methylated derivatives . Use triethylamine (TEA) as a proton acceptor to probe excited-state interactions via fluorescence quenching .

Q. What computational strategies are effective for predicting the partition coefficient (LogP) and solubility of this compound in biological matrices?

- Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models using descriptors like molar volume and polar surface area. Validate predictions experimentally via reversed-phase HPLC with a C18 column and water/acetonitrile gradients. Compare results to the LogP value of 2.76 for non-methylated 4,4'-biphenyldiol, noting how methyl groups enhance hydrophobicity .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

- Methodological Answer: Perform interspecies extrapolation using primary hepatocyte cultures (rat/human) to assess metabolic stability and reactive metabolite formation. Cross-reference in vivo findings (e.g., dose-dependent organ weight changes in rats ) with in vitro cytotoxicity assays (e.g., mitochondrial membrane potential loss). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in bioaccumulation and clearance rates .

Q. What mechanistic insights can be gained from studying the estrogenic activity of this compound using receptor-binding assays?

- Methodological Answer: Employ competitive radioligand binding assays with human estrogen receptor-alpha (ERα) to measure IC50 values. Compare to 4,4'-biphenyldiol, which may exhibit weaker binding due to steric hindrance from methyl groups. Use molecular docking simulations to map interactions between the compound’s hydroxyl groups and ERα’s ligand-binding domain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.